Asymmetric Cyclopropanation: Enantioselectivity Superiority of Halodiazoacetophenones vs. Halodiazoacetates
The use of halodiazoacetophenones, derived from diazoacetophenone, in Rh(II)-catalyzed asymmetric cyclopropanation of alkenes provides a significant enhancement in enantioselectivity compared to analogous halodiazoacetates. This demonstrates a clear advantage for diazoacetophenone as a privileged scaffold for asymmetric induction. [1]
| Evidence Dimension | Enantioselectivity in asymmetric cyclopropanation of alkenes under dirhodium(II) catalysis |
|---|---|
| Target Compound Data | Chlorodiazoacetophenone: 91% ee; Bromodiazoacetophenone: 85% ee |
| Comparator Or Baseline | tert-Butyl bromodiazoacetate: 72% ee |
| Quantified Difference | Chlorodiazoacetophenone provides a 19 percentage point increase in enantioselectivity over the acetate analog. |
| Conditions | Reaction of styrene derivative with diazo compound in dichloromethane at −60 °C using Rh2(S-TBPTTL)4 catalyst. |
Why This Matters
Higher enantioselectivity directly translates to greater product purity and reduces costly, yield-limiting downstream purifications for chiral building blocks in pharmaceutical and agrochemical synthesis.
- [1] Tsubowa, K., Kobayashi, Y., Lv, M., Takeda, K., & Hashimoto, S. (2014). Enantio- and Diastereoselective Cyclopropanation with Halodiazoacetophenone. 26th International Conference on Organometallic Chemistry (ICOMC 2014), Hokkaido University. https://kaken.nii.ac.jp/en/report/KAKENHI-PROJECT-26860002/26860002seika/ View Source
